N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide
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Overview
Description
The compound N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide is a complex organic molecule featuring a quinoxaline core substituted with a carboxamide group
Mechanism of Action
Target of Action
Quinoxaline derivatives, including quinoxaline 1,4-di-n-oxides (qdnos), have been reported to exhibit a wide range of biological properties, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities . These diverse activities suggest that these compounds may interact with multiple targets.
Mode of Action
It has been discovered that quinoxaline can cause dna damage . The activity of heterocycles containing one or more N-O bonds seems to be directly linked to the strength of their N-O bonds . Modes of action for similar compounds include the production of reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and bioreductive agents .
Pharmacokinetics
The bioavailability of quinoxaline derivatives has been extensively studied , suggesting that these compounds may have favorable pharmacokinetic properties.
Result of Action
Given the reported dna damaging effect of quinoxaline , it can be inferred that this compound may induce cellular responses such as DNA repair mechanisms, cell cycle arrest, or apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. Key steps include:
Formation of Quinoxaline: : This can be achieved via the condensation of benzene-1,2-diamine with glyoxal under controlled acidic or basic conditions.
Introduction of the Carboxamide Group: : This involves acylation of the quinoxaline intermediate with a suitable acid chloride or anhydride.
Attachment of the Triazinylmethyl Group: : This is accomplished through nucleophilic substitution reactions where a triazine derivative reacts with a methylating agent in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes, utilizing robust catalysts and automation to ensure high yield and purity. The reaction parameters like temperature, pressure, and solvent systems are optimized to facilitate scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: : The triazinyl ring is susceptible to reduction, which can result in the cleavage of the triazine moiety.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, particularly at the triazine and quinoxaline rings, altering the substituents attached to these cores.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or peracids are commonly used.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride are effective for reduction.
Substitution Conditions: : Basic or acidic conditions, often with catalytic assistance, are required depending on the nature of the substitution.
Major Products
Oxidation Products: : N-oxide variants of the original compound.
Reduction Products: : De-triazinylated quinoxaline derivatives.
Substitution Products: : Modified quinoxaline and triazine derivatives based on the reacting nucleophiles or electrophiles.
Scientific Research Applications
Chemistry
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide serves as a versatile scaffold in the synthesis of various organic compounds. Its unique functional groups allow it to participate in diverse chemical reactions, making it valuable in creating complex molecules for material science and catalysis.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural motifs suggest it could interact with biomolecules, providing insights into enzyme inhibition and receptor binding studies.
Medicine
There is significant interest in its medicinal properties, particularly in oncology and antimicrobial research. The compound's ability to interfere with cellular pathways and its potential to be modified into bioactive derivatives make it a promising candidate for drug development.
Industry
Industrially, this compound finds applications in the development of advanced materials, including polymers and dyes, owing to its stable chemical structure and reactivity profile.
Comparison with Similar Compounds
Similar Compounds
N-(quinoxalin-2-ylmethyl)formamide: : Shares the quinoxaline core but differs in the substituents, affecting its reactivity and applications.
N-(6-methoxy-1,3,5-triazin-2-ylmethyl)quinoxaline-2-carboxamide: : Similar triazine and quinoxaline structure but without the dimethylamino group.
Unique Features
What sets N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide apart is the combination of the dimethylamino, methoxy, and carboxamide functionalities, which together enhance its versatility and potential in both scientific research and industrial applications.
That should give you a comprehensive overview of this fascinating compound
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-23(2)15-20-13(21-16(22-15)25-3)9-18-14(24)12-8-17-10-6-4-5-7-11(10)19-12/h4-8H,9H2,1-3H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACUXANWLDXXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=NC3=CC=CC=C3N=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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